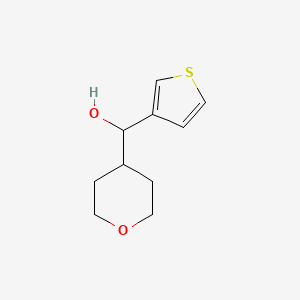
Oxan-4-yl(thiophen-3-yl)methanol
Übersicht
Beschreibung
(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Toll-like-Rezeptor-Agonisten
Diese Verbindung wird als Reagenz zur Identifizierung und Optimierung von Pteridinon-Toll-like-Rezeptor-7-Agonisten verwendet . Diese Agonisten sind für die orale Behandlung von viraler Hepatitis von Bedeutung und stellen eine vielversprechende Klasse von immunmodulatorischen Medikamenten dar.
Organische Synthese: CB2-Cannabinoid-Rezeptor-Agonisten-Vorläufer
Es dient als Ausgangsmaterial für die Synthese von 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanon, das als CB2-Cannabinoid-Rezeptor-Agonist wirkt . Diese Anwendung ist entscheidend bei der Entwicklung von Behandlungen für Schmerzen und Entzündungen ohne die mit Cannabis verbundenen psychoaktiven Wirkungen.
Pharmazeutische Entwicklung: Entzündungshemmende und Antipsychotika
Der in der Verbindung vorhandene Thiophen-Anteil ist ein Schlüsselelement in Medikamenten mit entzündungshemmenden und antipsychotischen Eigenschaften . Die Vielseitigkeit von Thiophen ermöglicht die Herstellung einer breiten Palette therapeutischer Wirkstoffe.
Materialwissenschaft: Leitfähige Polymere
Thiophenderivate sind integraler Bestandteil der Synthese von leitfähigen Polymeren . Diese Materialien sind für die Herstellung flexibler elektronischer Geräte wie organischer Leuchtdioden (OLEDs) und Solarzellen unerlässlich.
Biochemie: Enzymhemmungsuntersuchungen
Die Verbindung kann verwendet werden, um die Enzymhemmung, insbesondere in Kinasen, zu untersuchen . Kinaseinhibitoren sind in der Krebsbehandlung wertvoll, da sie das Wachstum und die Ausbreitung von Krebszellen verhindern können, indem sie bestimmte Enzyme blockieren.
Analytische Chemie: Chromatographie-Standards
Aufgrund ihrer einzigartigen Struktur kann diese Verbindung als Standard in der chromatographischen Analyse dienen, um ähnliche Verbindungen in komplexen Gemischen zu identifizieren und zu quantifizieren .
Chemische Biologie: Antibakterielle Mittel
Die Strukturbestandteile der Verbindung finden sich in mehreren im Handel erhältlichen Medikamenten mit antimikrobiellen Eigenschaften . Die Forschung an neuen Derivaten könnte zur Entwicklung neuer Antibiotika führen.
Arzneimittelforschung: Synthese von Leitmolekülen
Die Verbindung wird verwendet, um kombinatorische Bibliotheken bei der Suche nach Leitmolekülen zu produzieren . Dieser Prozess ist in den frühen Stadien der Arzneimittelforschung von grundlegender Bedeutung, wo potenzielle Arzneimittelkandidaten identifiziert und optimiert werden.
Eigenschaften
IUPAC Name |
oxan-4-yl(thiophen-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZFWYQAXFGBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


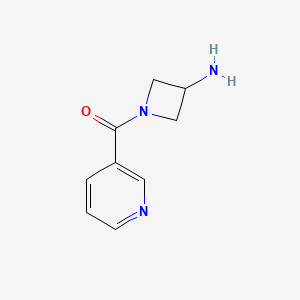
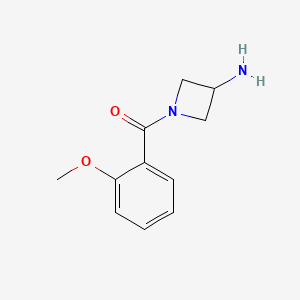
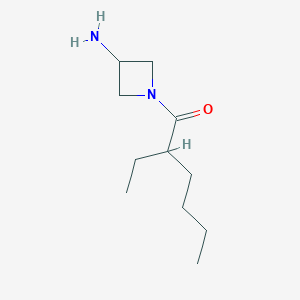


![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)

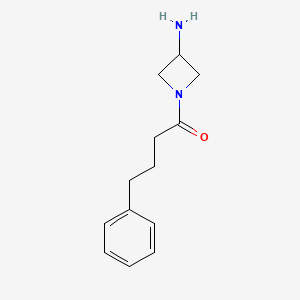
![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)
![3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469105.png)
![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)


![3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469111.png)
